molecular formula C15H20N4S B11786057 2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline

2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline

Cat. No.: B11786057
M. Wt: 288.4 g/mol
InChI Key: CPNZEVMVLJHSPV-UHFFFAOYSA-N
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Description

2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline is a complex organic compound that features a thiazole ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often require a controlled environment with specific temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high purity and yield while maintaining cost-effectiveness. The use of catalysts and optimized reaction conditions is crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the thiazole or piperazine rings.

Scientific Research Applications

2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The piperazine moiety may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the thiazole ring and the piperazine moiety in 2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline makes it unique. This combination provides a versatile scaffold for various chemical modifications and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H20N4S

Molecular Weight

288.4 g/mol

IUPAC Name

2-methyl-5-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]aniline

InChI

InChI=1S/C15H20N4S/c1-11-3-4-12(9-13(11)16)14-10-20-15(17-14)19-7-5-18(2)6-8-19/h3-4,9-10H,5-8,16H2,1-2H3

InChI Key

CPNZEVMVLJHSPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C)N

Origin of Product

United States

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